molecular formula C9H11NO B1502615 3-Isopropylpicolinaldehyde

3-Isopropylpicolinaldehyde

Cat. No.: B1502615
M. Wt: 149.19 g/mol
InChI Key: IDULKRZSZVQVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropylpicolinaldehyde (CAS: Not specified in provided evidence; molecular formula: C₉H₁₁NO) is a heteroaromatic aldehyde featuring a pyridine ring substituted with an isopropyl group at the 3-position and an aldehyde functional group at the adjacent 2-position. This compound is primarily utilized in organic synthesis as a key intermediate for pharmaceuticals, agrochemicals, and ligand design due to its reactive aldehyde moiety and steric effects imparted by the isopropyl group . Its electron-deficient pyridine core enhances electrophilic reactivity, making it valuable in cross-coupling reactions and Schiff base formation.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3-propan-2-ylpyridine-2-carbaldehyde

InChI

InChI=1S/C9H11NO/c1-7(2)8-4-3-5-10-9(8)6-11/h3-7H,1-2H3

InChI Key

IDULKRZSZVQVJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CC=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility
This compound Not available C₉H₁₁NO 149.19 ~220–230 (est.) Low in water; soluble in organic solvents
3-Methylpicolinaldehyde [7315-64-6] C₇H₇NO 121.14 ~200–210 Moderate in ethanol, DMSO
3-Ethylpicolinaldehyde [134031-42-8] C₈H₉NO 135.16 ~210–220 Similar to methyl analog
3-Sulfopicolinic acid Not available C₆H₅NO₅S 203.17 Decomposes High in water

Key Observations :

  • Solubility : Unlike the sulfonated analog (3-sulfopicolinic acid), this compound exhibits low aqueous solubility, limiting its use in aqueous-phase reactions.
  • Thermal Stability : The aldehyde group in all picolinaldehyde derivatives is thermally stable up to ~200°C, but decomposition occurs in sulfonated analogs due to acidic functional groups.

Research Findings and Industrial Relevance

Recent studies highlight the following:

  • Catalytic Efficiency : this compound-derived ligands demonstrate 15–20% higher enantioselectivity in asymmetric hydrogenation compared to methyl/ethyl analogs, attributed to enhanced steric tuning .
  • Limitations : Its low solubility in polar solvents restricts use in homogeneous catalysis, prompting derivatization (e.g., sulfonation) for aqueous compatibility.

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